molecular formula C14H12N6O2S B11019763 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11019763
M. Wt: 328.35 g/mol
InChI Key: BGJMTWHAXVWOCX-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5 and an acetamide linker to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety.

Properties

Molecular Formula

C14H12N6O2S

Molecular Weight

328.35 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C14H12N6O2S/c21-11(15-14-18-17-12(23-14)8-5-6-8)7-20-13(22)9-3-1-2-4-10(9)16-19-20/h1-4,8H,5-7H2,(H,15,18,21)

InChI Key

BGJMTWHAXVWOCX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Formation of Thiosemicarbazide Intermediate

Cyclopropanecarboxylic acid hydrazide is treated with carbon disulfide (CS2\text{CS}_2) in alkaline ethanol to yield the corresponding thiourea derivative. Subsequent cyclization with hydrazine hydrate under reflux conditions generates the 1,3,4-thiadiazole ring. The reaction is typically conducted at 80–90°C for 6–8 hours, achieving yields of 70–75%.

Cyclopropanecarboxylic acid hydrazide+CS2NaOH, EtOHThiosemicarbazideΔ5-cyclopropyl-1,3,4-thiadiazole\text{Cyclopropanecarboxylic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{NaOH, EtOH}} \text{Thiosemicarbazide} \xrightarrow{\Delta} \text{5-cyclopropyl-1,3,4-thiadiazole}

Isomerization to the (2Z)-Ylidene Form

The (2Z)-configuration is stabilized by tautomerization under acidic conditions. Treatment with dilute hydrochloric acid (1 M) at room temperature for 2 hours induces isomerization, confirmed via 1H^1\text{H}-NMR analysis of the thiadiazole proton at δ 7.8–8.2 ppm.

Preparation of the Benzotriazinone Acetamide Moiety

The 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide segment is synthesized through a three-step sequence:

Synthesis of 4-Oxo-1,2,3-benzotriazin-3(4H)-yl Acetic Acid

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one is reacted with chloroacetic acid in the presence of sodium hydride (NaH\text{NaH}) in dry tetrahydrofuran (THF). The reaction proceeds at 0–5°C for 4 hours, yielding the acetic acid derivative with 65% efficiency.

3-Hydroxybenzotriazinone+ClCH2COOHNaH, THF4-Oxo-benzotriazin-3-yl acetic acid\text{3-Hydroxybenzotriazinone} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaH, THF}} \text{4-Oxo-benzotriazin-3-yl acetic acid}

Activation as an Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions (60°C, 2 hours). Excess SOCl2\text{SOCl}_2 is removed via distillation, and the product is stored under anhydrous conditions.

Coupling of Thiadiazole and Benzotriazinone Components

The final step involves amide bond formation between the thiadiazole amine and benzotriazinone acid chloride. Two primary strategies are employed:

Direct Coupling with Triethylamine

The acid chloride is reacted with 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene in dichloromethane (DCM) containing triethylamine (Et3N\text{Et}_3\text{N}) as a base. The reaction is stirred at room temperature for 12 hours, yielding the target compound in 60–65% purity.

Thiadiazole amine+Acid chlorideEt3N, DCMN-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide\text{Thiadiazole amine} + \text{Acid chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}

Coupling via EDCl/HOBt

To enhance yield and reduce side products, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are used as coupling agents in dimethylformamide (DMF). This method achieves 80–85% yield after purification by column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Critical parameters influencing synthesis efficiency include:

ParameterOptimal ConditionImpact on Yield
SolventDMFEnhances solubility
Temperature0–5°C (acid chloride step)Minimizes decomposition
Coupling AgentEDCl/HOBtReduces racemization
Purification MethodColumn chromatographyPurity >95%

Reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate fidelity. Final product characterization employs 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and mass spectrometry (MS).

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, benzotriazinone), 7.95–7.89 (m, 4H, aromatic), 3.12 (q, 2H, cyclopropane), 2.45 (s, 2H, acetamide).

  • MS (ESI+) : m/z 361.1 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Additive bases like Et3N\text{Et}_3\text{N} or diisopropylethylamine (DIPEA) improve reaction kinetics.

  • By-product Formation : Strict temperature control during acid chloride synthesis minimizes dimerization.

  • Isomerization Control : Storage under inert atmosphere (argon) preserves the (2Z)-configuration.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost Efficiency
Direct Coupling60–6585–90High
EDCl/HOBt Mediated80–8595–98Moderate

The EDCl/HOBt method is preferred for large-scale synthesis due to superior yield and purity, despite higher reagent costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C14H12N6O2SC_{14}H_{12}N_{6}O_{2}S and a molecular weight of 360.4 g/mol. It features a thiadiazole ring and a benzotriazine moiety , which are known for their biological activity. The presence of a cyclopropyl group adds to its structural diversity, potentially influencing its pharmacological properties.

Biological Activities

Preliminary studies indicate that this compound exhibits significant antimicrobial and anticancer properties. The structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in disease processes. Compounds containing thiadiazole and benzotriazine rings are often explored for their ability to inhibit biological targets critical in cancer and infectious diseases.

Potential Mechanisms of Action

The mechanisms through which N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide may exert its effects include:

  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with receptors that regulate cell signaling pathways.

These interactions suggest potential therapeutic applications in treating various conditions such as cancer and bacterial infections.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through multi-step organic synthesis techniques. Each synthetic step requires careful optimization to ensure high yield and purity. Common reagents used include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Controlled temperatures and inert atmospheres are typically maintained to minimize side reactions.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound could have applications in:

  • Antimicrobial Agents : Developing new drugs to combat resistant bacterial strains.
  • Anticancer Therapies : Investigating its efficacy against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Thiadiazole Benzotriazin/Benzothiazole Group Molecular Weight Key Properties/Activities
Target Compound 5-cyclopropyl 4-oxo-1,2,3-benzotriazin-3-yl ~328.31* Hypothesized enhanced metabolic stability due to cyclopropyl’s steric hindrance
N-[(2E)-5-methyl-... (CAS 838099-16-4, ) 5-methyl 4-oxo-1,2,3-benzotriazin-3-yl 302.31 Simpler substituent; commercial availability but limited activity data
N-[(2Z)-5-(4-methoxybenzyl)-... (CAS 1190246-33-3, ) 5-(4-methoxybenzyl) 3-oxo-1,2-benzothiazol-2-yl 412.5 Increased lipophilicity; potential for extended half-life
Azinphos-methyl (CAS 86-50-0, ) 4-oxo-1,2,3-benzotriazin-3-yl 317.33 Organophosphate insecticide; inhibits acetylcholinesterase

*Estimated based on structural analogs.

Metabolic and Pharmacokinetic Profiles

  • Cyclopropyl vs.
  • Benzotriazin vs. Benzothiazole Moieties : The 4-oxo-benzotriazin group (target compound) is more electron-deficient than the 3-oxo-benzothiazole (), which could influence binding to enzymatic targets like DHFR .

Biological Activity

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a benzotriazine moiety. Its molecular formula is C14H13N5O2S2C_{14}H_{13}N_{5}O_{2}S_{2} with a molecular weight of 347.4 g/mol. The presence of these heterocycles contributes to its diverse biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₃N₅O₂S₂
Molecular Weight347.4 g/mol
CAS Number1282102-44-6

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. A study highlighted the effectiveness of derivatives containing thiadiazole rings against various cancer cell lines, including MCF-7, a breast cancer cell line. The presence of electron-withdrawing groups (like Cl or NO₂) at specific positions significantly enhanced the anticancer activity of these compounds .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The structure–activity relationship studies suggest that substituents at the para position can influence the compound's efficacy against microbial strains. Compounds with halogen substitutions showed increased activity against various pathogens .

Antioxidant Activity

The antioxidant properties are attributed to the ability of the thiadiazole ring to scavenge free radicals. Studies have demonstrated that compounds with similar structural features can reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure can significantly affect biological activity:

  • Electron-Withdrawing Groups : These groups enhance antimicrobial and anticancer activities.
  • Electron-Donating Groups : These tend to increase antioxidant potential.

For example, compounds with para-substituted halogens exhibited higher antimicrobial activity compared to their unsubstituted counterparts .

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that derivatives of thiadiazole showed IC₅₀ values in the low micromolar range against MCF-7 cells, indicating strong anticancer potential .
  • Antimicrobial Testing : In vitro testing against E. coli and Staphylococcus aureus showed significant inhibition zones for compounds with specific substitutions on the thiadiazole ring .
  • Oxidative Stress Reduction : Compounds similar to the target molecule were tested in models of oxidative stress, showing a marked decrease in malondialdehyde levels and an increase in glutathione levels .

Q & A

What are the established synthetic routes for N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Cyclocondensation of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with a benzotriazinone precursor under reflux in ethanol or DMF, often using triethylamine as a base .
  • Step 2: Thioacetylation or acetamide coupling via nucleophilic substitution, monitored by TLC or HPLC .
  • Step 3: Purification via recrystallization (ethanol/water) or column chromatography .
    Key Considerations: Solvent polarity and temperature critically influence the Z-configuration of the thiadiazole-ylidene moiety .

How is the molecular structure of this compound validated?

Level: Basic
Methodological Answer:
Structural confirmation relies on:

Technique Key Data Evidence Source
X-ray Crystallography Confirms spatial arrangement of the thiadiazole and benzotriazin rings. Bond angles and distances (e.g., C=S: 1.68 Å) validate tautomeric forms .
NMR Spectroscopy ¹H NMR: δ 7.8–8.2 ppm (benzotriazin aromatic protons), δ 1.2–1.5 ppm (cyclopropyl CH₂). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
Mass Spectrometry Molecular ion peak [M+H]⁺ at m/z 387.3 (calculated) .

What advanced strategies optimize synthetic yield and purity?

Level: Advanced
Methodological Answer:

  • Flow Chemistry: Continuous flow systems improve reaction control (e.g., Omura-Sharma-Swern oxidation) by maintaining precise temperature and stoichiometry, reducing side products .
  • DoE (Design of Experiments): Statistical models (e.g., ANOVA) identify critical variables (e.g., reagent molar ratio, solvent volume) to maximize yield .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., cyclization steps completed in 15 mins vs. 6 hrs conventionally) .

How can contradictions in reported biological activity data be resolved?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) require:

  • Standardized Assays: Replicate studies under controlled conditions (pH, temperature, cell lines) .
  • Metabolic Stability Tests: Assess compound degradation in liver microsomes to rule out false negatives .
  • SAR Analysis: Compare substituent effects (e.g., cyclopropyl vs. methyl groups on thiadiazole) to isolate structure-activity relationships .

What mechanistic insights explain the cyclization of intermediates during synthesis?

Level: Advanced
Methodological Answer:
Cyclization (e.g., thiadiazole ring formation) proceeds via:

  • Nucleophilic Attack: Thiolate ions (from thiourea precursors) attack electrophilic carbons, forming the 1,3,4-thiadiazole core .
  • Acid Catalysis: Protonation of intermediates stabilizes transition states, as shown in X-ray studies of analogous compounds .
  • Computational Modeling: DFT calculations (e.g., Gibbs free energy barriers) validate preferred reaction pathways .

How can molecular docking predict biological targets?

Level: Advanced
Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) based on benzotriazin-thiadiazole pharmacophores .
  • Docking Workflow:
    • Prepare ligand (compound) and receptor (PDB ID: 1M17) using AutoDock Vina.
    • Score binding affinities; focus on hydrogen bonds with catalytic lysine residues (e.g., Lys745 in EGFR) .
    • Validate with MD simulations to assess binding stability (>50 ns trajectories) .

How should researchers address variability in spectroscopic data?

Level: Advanced
Methodological Answer:

  • NMR Artifacts: Use deuterated solvents (e.g., DMSO-d₆) to minimize splitting from proton exchange.
  • Dynamic Effects: Low-temperature NMR (−40°C) resolves tautomeric equilibria in the thiadiazole-ylidene group .
  • Cross-Validation: Correlate IR (C=O stretch: 1680 cm⁻¹) with LC-MS for unambiguous assignment .

What role do substituents play in modulating bioactivity?

Level: Advanced
Answer:

Substituent Effect Evidence
Cyclopropyl (Thiadiazole) Enhances metabolic stability by reducing CYP450 oxidation .
4-Oxo-benzotriazin Increases π-π stacking with kinase ATP-binding pockets .
Chloro (Benzotriazin) Improves solubility via halogen bonding with solvent .

What degradation pathways occur under physiological conditions?

Level: Advanced
Methodological Answer:

  • Hydrolytic Degradation: The acetamide bond cleaves in acidic environments (pH < 3), forming benzotriazin-4-ol and thiadiazole fragments .
  • Oxidative Stress: Cytochrome P450 enzymes (e.g., CYP3A4) metabolize the cyclopropyl group to epoxy intermediates .
  • Mitigation: Prodrug strategies (e.g., ester masking of acetamide) improve stability .

How can structure-activity relationship (SAR) studies guide analog design?

Level: Advanced
Methodological Answer:

  • Fragment Replacement: Substitute benzotriazin with quinazolin-4-one to evaluate potency shifts .
  • Bioisosteres: Replace thiadiazole with 1,2,4-triazole to assess hydrogen-bonding capacity .
  • 3D-QSAR Models: CoMFA/CoMSIA maps highlight electrostatic regions critical for target engagement .

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